Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

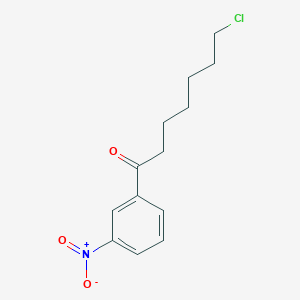

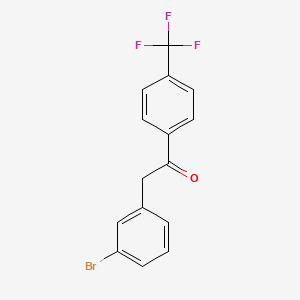

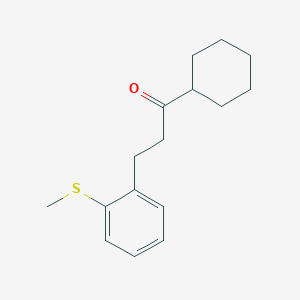

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22OS. It has a molecular weight of 262.4 g/mol. The compound is a yellow oil .

Molecular Structure Analysis

The InChI code for Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is1S/C14H18OS/c1-16-13-10-6-5-9-12 (13)14 (15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis. Physical And Chemical Properties Analysis

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is a yellow oil . The compound has a molecular weight of 262.4 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources I have access to.Wissenschaftliche Forschungsanwendungen

1. Regioselective Synthesis

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is involved in regioselective synthesis processes. For instance, the cyclization of similar ketones has been utilized to yield quinolin-8-ols, a compound group useful in various chemical syntheses. Such cyclization processes involve the formation of alkylideneaminyl radical intermediates, demonstrating the ketone's role in complex organic synthesis (Uchiyama et al., 1998).

2. Esterification and Catalysis

Cyclohexyl ketones have been used in esterification processes, as seen in the catalysis of acetic acid with 2-(1-cyclohexenyl)cyclohexanone. This reaction synthesizes esters that have applications in areas like plasticizers and pesticides. The use of catalysts like cation exchange resins showcases the ketone's utility in chemical synthesis (Saha & Streat, 1998).

3. Semiconductor Surface Reactions

In semiconductor technology, multifunctional unsaturated ketones, including variants of cyclohexyl ketones, have shown specific reaction patterns on semiconductor surfaces. These reactions are crucial for understanding the interaction of organic compounds with semiconductor materials, which is vital for the development of electronic devices (Wang et al., 2002).

4. Photoreactions in Liquid Crystals

Cyclohexyl phenyl ketone, a related compound, has been studied for its photoreaction capabilities within lyotropic liquid crystals. These studies are significant for understanding the behavior of such compounds under the influence of light, which can have implications in photochemistry and materials science (Yang et al., 2013).

5. Organic Synthesis and Reaction Mechanisms

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone can be involved in various organic reactions, contributing to the synthesis of diverse compounds and understanding reaction mechanisms. For example, its reactions with manganese(III) acetate demonstrate its role in the formation of acetoxy ketones and other complex organic molecules (Okano & Aratani, 1976).

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYWFHYWBNGQPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644356 |

Source

|

| Record name | 1-Cyclohexyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone | |

CAS RN |

898780-73-9 |

Source

|

| Record name | 1-Cyclohexyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.